molecular formula C10H19Cl2N3O2S B1396769 N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride CAS No. 1257848-95-5

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride

Cat. No.: B1396769
CAS No.: 1257848-95-5
M. Wt: 316.2 g/mol
InChI Key: CZLHGOVLRYVQEX-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride is a chemical compound that has garnered attention in various fields of research and industry. This compound is known for its unique structure, which includes a pyridine ring and a sulfonamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride typically involves the reaction of N,N-dimethyl-2-aminoethanesulfonamide with pyridine-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of a pyridine ring and a sulfonamide group. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,N-dimethyl-2-(pyridin-2-ylmethylamino)ethanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-13(2)16(14,15)8-7-11-9-10-5-3-4-6-12-10;;/h3-6,11H,7-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHGOVLRYVQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCNCC1=CC=CC=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride
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